3-Amino-4-hydroxy-5-iodobenzoic acid
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Overview
Description
3-Amino-4-hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-5-iodobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 3-nitro-4-chlorobenzoic acid, is nitrated to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form 3-nitro-4-hydroxybenzoic acid.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent, such as hydrogen gas in the presence of a catalyst.
Iodination: Finally, the compound is iodinated to introduce the iodine atom at the desired position.
The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and green chemistry principles are often employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be further reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
3-Amino-4-hydroxy-5-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the iodine substituent.
4-Amino-3-iodobenzoic acid: Has the amino and iodine groups in different positions.
3-Hydroxy-4-iodobenzoic acid: Lacks the amino group.
Uniqueness
3-Amino-4-hydroxy-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6INO3 |
---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-amino-4-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |
InChI Key |
UUWJMIZFUTZTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)C(=O)O |
Origin of Product |
United States |
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